[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane
Description
[(1R)-2-Bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane is a chiral brominated pyridine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group. Its molecular formula is C₁₃H₂₂BrNO₂Si (molecular weight: 332.31 g/mol). The compound’s key structural elements include:
- A pyridine ring at position 1 of the ethoxy group.
- A bromine atom at position 2 of the ethoxy chain.
- A TBDMS group protecting the hydroxyl oxygen.
This compound is likely employed as an intermediate in organic synthesis, leveraging the bromo group for nucleophilic substitutions (e.g., Suzuki couplings) and the TBDMS group for temporary protection of the hydroxyl moiety during multi-step reactions.
Properties
CAS No. |
591214-75-4 |
|---|---|
Molecular Formula |
C13H22BrNOSi |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-12(9-14)11-7-6-8-15-10-11/h6-8,10,12H,9H2,1-5H3/t12-/m0/s1 |
InChI Key |
AJRYNBUHRCGQLR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CBr)C1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane typically involves the reaction of 2-bromo-1-pyridin-3-ylethanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the pyridine ring. The reaction is usually performed at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the bromine atom. These reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, such as azides, thiols, or ethers.
Oxidation Reactions: The major product is the N-oxide derivative of the pyridine ring.
Reduction Reactions: The major product is the hydrogen derivative of the original compound.
Scientific Research Applications
[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. The pyridine ring is a common motif in many pharmaceutical compounds.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Structural Analogues in Pyridine Chemistry
Several pyridine-based compounds with halogen and silyl groups have been documented, enabling direct comparisons:
Key Observations :
- Bromo Reactivity : The target’s secondary bromo group may exhibit slower SN2 reactivity compared to primary bromides (e.g., 1-bromo-3-methylbut-2-ene in ), but it is more reactive than aromatic bromides in pyridine derivatives .
- TBDMS Stability : The TBDMS group in the target compound offers superior stability under basic conditions compared to trimethylsilyl (TMS) ethers but is less robust than triisopropylsilyl (TIPS) groups. This balance makes it ideal for multi-step syntheses .
- Chirality : The (1R) configuration distinguishes the target from achiral analogues (e.g., compounds in ), enabling enantioselective applications absent in racemic mixtures.
Functional Group Comparisons
Silyl Ethers :
- The TBDMS group in the target shares synthetic utility with tert-butyldimethylsilyl-protected sulfonylmethoxy compounds (e.g., ), both requiring acidic conditions (e.g., HF or TBAF) for deprotection.
- In contrast, spirocyclic silanes (e.g., tert-butyl-dimethyl-silane derivatives in ) emphasize steric protection rather than hydroxyl masking.
- Halogenated Pyridines: Brominated pyridines in are often used in cross-coupling reactions, similar to the target.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
